1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
Overview
Description
“1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C12H21NO4 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through reactions involving N-tert.butylpyrazole intermediates .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a common feature in many bioactive compounds .Scientific Research Applications
Synthesis and Scaffold Development
1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate serves as a starting material for the synthesis of complex organic compounds. For instance, it has been used in the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines, which are crucial for creating new piperidine scaffolds, expanding the range of potential applications in medicinal chemistry (Harmsen et al., 2011).
Stereoselective Synthesis
The compound plays a role in stereoselective synthesis. It's used in the creation of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating its utility in producing specific stereoisomers, which is vital in drug development for achieving desired pharmacological properties (Boev et al., 2015).
Intermediate in Drug Synthesis
This compound is an important intermediate in synthesizing protein tyrosine kinase Jak3 inhibitors, demonstrating its significance in creating therapeutically relevant molecules (Chen Xin-zhi, 2011).
Conformational Studies
In addition to its role in synthesis, this compound has been studied for its conformational aspects, such as in the case of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives. These studies enhance understanding of molecular structures, which is essential in drug design and other chemical applications (Cygler et al., 1980).
Novel Synthesis Methods
Research has also focused on developing new methods for synthesizing compounds like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, showcasing the continuous efforts in refining and discovering more efficient synthetic routes (Kong et al., 2016).
Safety and Hazards
Safety information for “1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-hydroxypiperidine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-5-12(16,6-8-13)9(14)17-4/h16H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFPECMSBUVNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694579 | |
Record name | 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495415-09-3 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl 4-hydroxy-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495415-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.